2-Butoxy-5-nitrobenzaldehyde
Description
2-Butoxy-5-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative featuring a butoxy group (-OC₄H₉) at the 2-position and a nitro group (-NO₂) at the 5-position of the benzene ring.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-butoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
IRSYSICSOSZGGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-nitrobenzaldehyde typically involves the nitration of 2-butoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration and decomposition of the product .
Industrial Production Methods: Industrial production of 2-Butoxy-5-nitrobenzaldehyde may involve a multi-step process, starting with the preparation of 2-butoxybenzaldehyde, followed by nitration. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Butoxy-5-aminobenzaldehyde.
Oxidation: 2-Butoxy-5-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Butoxy-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the production of polymers and advanced materials.
Biological Studies: The compound is used in biochemical assays and as a reagent in various biological experiments.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-nitrobenzaldehyde involves its reactivity due to the presence of both the aldehyde and nitro functional groups. The aldehyde group is highly reactive towards nucleophiles, while the nitro group can undergo reduction and other transformations. These functional groups allow the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-butoxy-5-nitrobenzaldehyde, differing primarily in substituent groups:
Key Observations :
- In contrast, the 4-chloro-2,6-dimethylphenoxy group in the compound from adds significant steric hindrance and electron-withdrawing effects due to chlorine, likely reducing solubility in polar solvents. The (4-methoxybenzyl)amino group in combines electron-donating (methoxy) and electron-withdrawing (amino) characteristics, which may influence redox behavior or nucleophilic reactivity.
Physicochemical Properties
Available data for analogs suggest trends:
- Solubility: Methyl and methoxy substituents (e.g., 2-methyl-5-nitrobenzaldehyde , 2-hydroxy-5-methoxybenzaldehyde ) generally enhance water solubility compared to bulky groups like butoxy or phenoxy. The butoxy group in 2-butoxy-5-nitrobenzaldehyde is expected to reduce aqueous solubility, aligning with hydrophobic trends observed in phenoxy-substituted analogs .
- Stability: Nitro groups confer thermal stability but may render compounds sensitive to reducing agents. For example, 2-(2-nitrophenoxy)benzaldehyde is stable under recommended storage conditions, suggesting similar stability for 2-butoxy-5-nitrobenzaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
